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Compound of Interest

Compound Name: GPX4 activator 2

Cat. No.: B15581843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and

characterization of GPX4 activator 2, a novel allosteric activator of Glutathione Peroxidase 4

(GPX4). This compound, also identified as compound C3, represents a promising therapeutic

agent for conditions associated with ferroptosis, such as doxorubicin-induced myocardial injury.

Introduction: Targeting Ferroptosis through GPX4
Activation
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1]

Glutathione Peroxidase 4 (GPX4) is the primary enzyme responsible for reducing lipid

hydroperoxides within cellular membranes, acting as a crucial negative regulator of ferroptosis.

[2] Consequently, the activation of GPX4 presents a compelling therapeutic strategy for

diseases characterized by excessive lipid peroxidation and ferroptotic cell death.

GPX4 activator 2 (Compound C3) was identified through a systematic drug discovery process

as a potent, allosteric activator of GPX4, demonstrating significant cytoprotective effects in both

in vitro and in vivo models.[2]

Discovery and Optimization Workflow
The discovery of GPX4 activator 2 stemmed from a rational drug design strategy targeting a

known allosteric site on the GPX4 enzyme. The workflow involved virtual screening to identify
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initial hits, followed by chemical synthesis and structure-activity relationship (SAR) studies to

optimize potency and drug-like properties.

The process began with a virtual screening that identified a hit compound, A9, which

demonstrated the ability to bind to GPX4 and prevent lipid peroxidation.[2] This initial hit served

as the scaffold for further chemical modification, leading to the development of the optimized

and more potent compound, C3 (GPX4 activator 2).[2]
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GPX4 activator 2 has been characterized by its specific binding affinity to GPX4 and its potent

inhibition of ferroptosis. The key quantitative data are summarized below.

Table 1: Physicochemical Properties of GPX4 Activator 2 (Compound C3)

Property Value Reference

Formal Name

N-(2,4-dimethoxyphenyl)-1-[5-

(4-methyl-1-piperazinyl)-1,3,4-

thiadiazol-2-yl]-1H-pyrrole-2-

methanamine

[3]

CAS Number 950365-31-8 N/A

Molecular Formula C₂₀H₂₆N₆O₂S [3]

Molecular Weight 414.5 g/mol [3]

Table 2: In Vitro and In Vivo Activity of GPX4 Activator 2 (Compound C3)

Parameter Cell Line / Model Value Reference

Binding Affinity (Kd) GPX4 Protein 0.426 µM N/A

EC₅₀ (Ferroptosis

Inhibition)

HT-1080

Fibrosarcoma Cells

(Erastin-induced)

7.8 µM [3]

In Vivo Dose

Doxorubicin-Induced

Myocardial Injury

Mouse Model

25 mg/kg N/A

Proposed Synthesis of GPX4 Activator 2
While the specific, detailed synthesis protocol from the primary literature is not publicly

available, a plausible synthetic route can be proposed based on the molecule's structure, which

consists of three key moieties: a 1-(5-substituted-1,3,4-thiadiazol-2-yl)-1H-pyrrole core, an N-

methylpiperazine group, and an N-(2,4-dimethoxyphenyl)methanamine side chain. The
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synthesis would likely involve the formation of these key intermediates followed by their

coupling.

Disclaimer: The following is a representative, proposed synthesis and not the confirmed

protocol from the original researchers.

Step 1: Synthesis of 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol. This intermediate can

be synthesized by reacting 4-methylpiperazine-1-carbothiohydrazide with carbon disulfide in

the presence of a base like potassium hydroxide.

Step 2: Synthesis of 2-bromo-1-(1H-pyrrol-1-yl)ethan-1-one. This intermediate can be formed

by the reaction of pyrrole with 2-bromoacetyl bromide under appropriate conditions.

Step 3: Coupling to form the thiadiazole-pyrrole core. The thiol from Step 1 can be reacted with

the bromo-pyrrole derivative from Step 2 to form the core structure: 1-(5-(4-methylpiperazin-1-

yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole.

Step 4: Formylation of the pyrrole ring. The pyrrole ring of the core structure can be formylated,

for example, using a Vilsmeier-Haack reaction (POCl₃, DMF) to introduce a carbaldehyde

group at the 2-position of the pyrrole. This yields 1-(5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-

2-yl)-1H-pyrrole-2-carbaldehyde.

Step 5: Reductive Amination to yield GPX4 Activator 2. The final step involves the reductive

amination of the aldehyde from Step 4 with (2,4-dimethoxyphenyl)methanamine using a

reducing agent such as sodium triacetoxyborohydride (STAB) to form the final product, GPX4
activator 2.

Core Signaling Pathway
GPX4 is a central hub in the defense against ferroptosis. Its activation by GPX4 activator 2
enhances the reduction of toxic lipid peroxides (L-OOH) to non-toxic lipid alcohols (L-OH),

utilizing glutathione (GSH) as a cofactor. This action prevents the iron-dependent chain

reaction of lipid peroxidation that ultimately leads to membrane damage and cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent advances in the interaction of ferroptosis and immune-mediated inflammation in
cardiovascular disease: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

2. Synthesis and Antimicrobial Activity of Some Novel Pyrrolyl 1, 3, 4-Thiadiazole Derivatives
| RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]

3. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Discovery and Synthesis of GPX4 Activator 2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581843#discovery-and-synthesis-of-gpx4-
activator-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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